

# Penoxsulam: A Technical Guide to Its Chemical Structure and Properties

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## Compound of Interest

Compound Name:	Penoxsulam
Cat. No.:	B166495

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This whitepaper provides a comprehensive technical overview of **penoxsulam**, a selective, post-emergence herbicide from the triazolopyrimidine sulfonamide class.<sup>[1]</sup> It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, mode of action, and relevant experimental protocols.

## Chemical Identity and Structure

**Penoxsulam** is a systemic herbicide valued for its broad-spectrum control of various weeds in rice cultivation and other applications.<sup>[2][3]</sup> Its chemical structure is characterized by a triazolopyrimidine core linked to a difluoroethoxy- and trifluoromethyl-substituted benzenesulfonamide moiety.

Identifier	Value
Preferred IUPAC Name	2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy-[1][2] [4]triazolo[1,5-c]pyrimidin-2-yl)-6- (trifluoromethyl)benzenesulfonamide[5]
CAS Name	2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1][2] [4]triazolo[1,5-c]pyrimidin-2-yl)-6- (trifluoromethyl)benzenesulfonamide[2]
CAS Number	219714-96-2[2][5]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> F <sub>5</sub> N <sub>5</sub> O <sub>5</sub> S[2][5]
Molecular Weight	483.37 g/mol [1][5]
InChI Key	SYJGKVOENHZYMQ-UHFFFAOYSA-N
SMILES	COC1=CN=C(N2C1=NC(=N2)NS(=O) (=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC[5]

## Physicochemical Properties

**Penoxsulam** is a light brown to off-white solid.[1][2] Its solubility in water is pH-dependent, a critical factor for its environmental fate and bioavailability.

Property	Value	Conditions
Physical Form	Light brown solid[2]	Standard State
Melting Point	212 °C[2]	
Water Solubility	0.00566 g/L	19 °C, pH 5[2]
	0.408 g/L	19 °C, pH 7[2]
	1.46 g/L	19 °C, pH 9[2]
Soil Sorption Coeff. (Kd)	0.14 to 5.05	Varies with soil type[6]
Vapor Pressure	Extremely nonvolatile[6]	
Photolysis DT <sub>50</sub>	2 days[2]	
Soil Degradation DT <sub>50</sub> (Aerobic)	21.9 days (Non-persistent)[7]	Lab, 20 °C

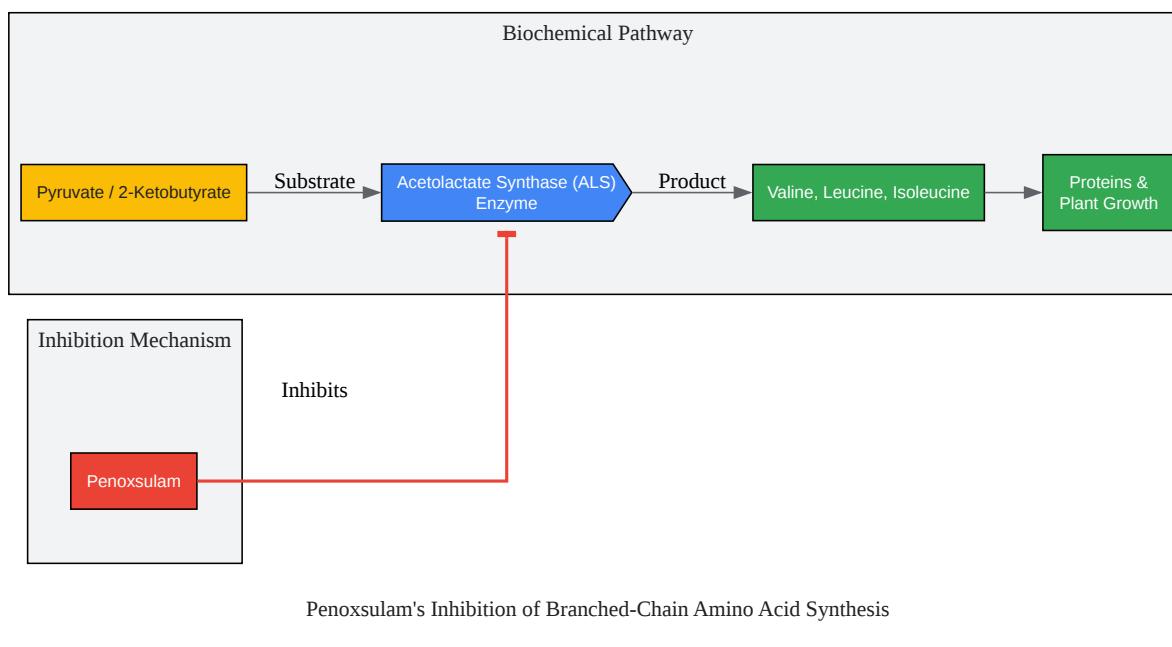
## Mode of Action: ALS Inhibition

**Penoxsulam**'s herbicidal activity stems from its function as an acetolactate synthase (ALS) inhibitor, placing it in the HRAC Group B classification.[1][5] ALS (also known as acetohydroxyacid synthase, AHAS) is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][8]

The inhibition process is as follows:

- **Uptake:** **Penoxsulam** is absorbed primarily through the leaves and, to a lesser extent, the roots of the target weed.[4][9]
- **Translocation:** It is systemic and moves throughout the plant via both the xylem and phloem to areas of new growth (meristems).[9][10][11]
- **Enzyme Inhibition:** **Penoxsulam** binds to the ALS enzyme, blocking the channel that provides substrates (pyruvate or 2-ketobutyrate) access to the active site.[4][8]

- Metabolic Disruption: The blockage of ALS halts the production of essential amino acids.[4][10] This leads to an immediate cessation of cell division and plant growth.[4][10]
- Symptomology: Visible symptoms, such as chlorosis at the growing point and necrosis of the terminal bud, appear within 7 to 14 days, culminating in plant death within 2 to 4 weeks.[2][9]



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**Diagram 1: Penoxsulam's inhibitory effect on the ALS enzyme and amino acid synthesis.**

## Experimental Protocols

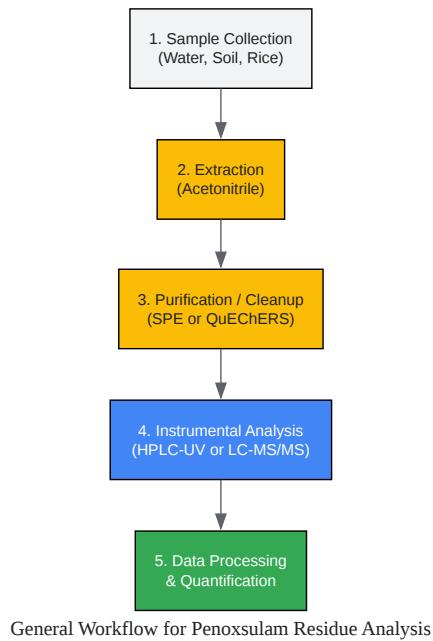
### Quantification of Penoxsulam in Environmental Samples

The determination of **penoxsulam** residues in matrices such as water, soil, and plant tissues is commonly performed using high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Protocol: Analysis of **Penoxsulam** in Water by LC/MS/MS (Based on EPA Method GRM 01.30)

[12]

- Sample Preparation & Extraction:
  - An aliquot of the water sample is taken for analysis.
  - The sample is purified using a polymeric-anion exchange solid-phase extraction (SPE) cartridge.
  - The SPE cartridge is washed with acetonitrile.
  - **Penoxsulam** is eluted from the cartridge using a solution of acetonitrile and formic acid.  
[12]
- Instrumentation:
  - Analytical Column: Zorbax SB C8 column or equivalent.[12]
  - Mobile Phase: A gradient elution using acetonitrile and 0.4% phosphoric acid in water.[13]
  - Detector: A tandem mass spectrometer (MS/MS) with a positive ion electrospray source.  
[12]
- Analysis:
  - The final extracted solution is injected into the LC/MS/MS system.
  - Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a **penoxsulam** analytical standard.[14] The validated limit of quantitation can be as low as 0.05 µg/L.[12]

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**Diagram 2:** A generalized workflow for the analysis of **penoxsulam** residues.

## Synthesis of Penoxsulam

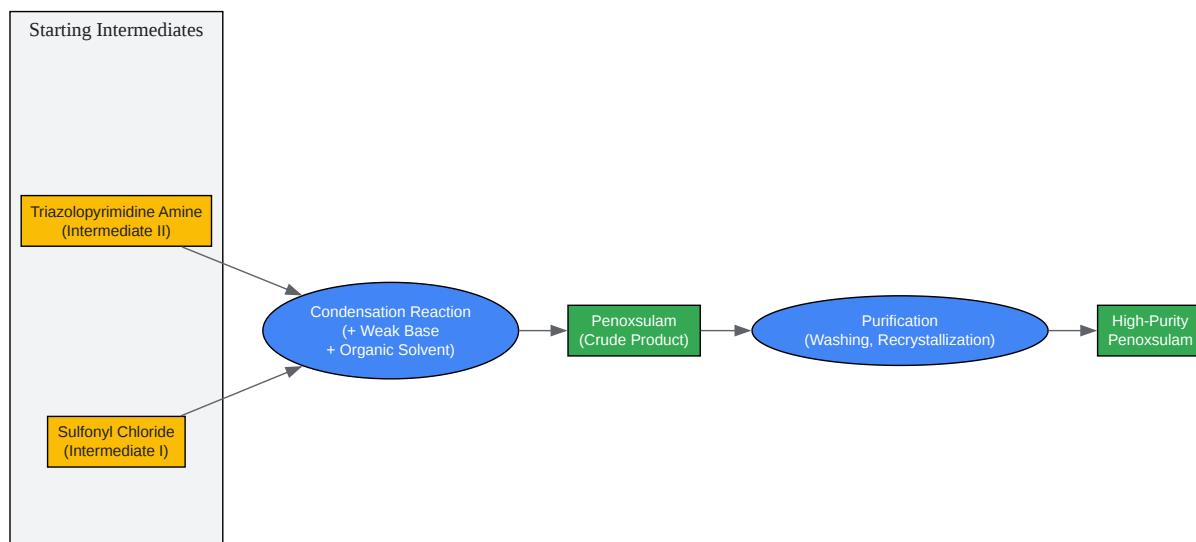
The industrial synthesis of **penoxsulam** involves the condensation reaction between two key intermediates.

Protocol: Condensation Reaction for **Penoxsulam** Synthesis[15]

- Reactants:
  - Intermediate I: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride.
  - Intermediate II: 5,8-dimethoxy-[1][2][4]triazole[1,5-c]pyrimidine-2-amine.[15]
- Reaction Conditions:

- Solvent: A dry, anhydrous organic solvent such as acetonitrile.[15][16]
- Base: A non-nucleophilic or weakly nucleophilic base (e.g., pyridine) is used to facilitate the condensation.[15][16]
- Temperature: The reaction is typically carried out at a controlled temperature, for instance, between -20°C and 60°C.[15]
- Time: The reaction proceeds for 30 to 60 minutes, or until one of the primary reactants is consumed.[15]

- Purification:
  - The resulting crude product is purified through post-treatment steps such as washing or recrystallization, followed by filtration and drying to yield high-purity **penoxsulam**.[15]



Simplified Synthesis of Penoxsulam via Condensation

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**Diagram 3:** Logical flow of the final condensation step in **penoxsulam** synthesis.

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